2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride
CAS No.: 99202-39-8
Cat. No.: VC3800939
Molecular Formula: C10H16Cl2N2S
Molecular Weight: 267.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 99202-39-8 |
---|---|
Molecular Formula | C10H16Cl2N2S |
Molecular Weight | 267.22 g/mol |
IUPAC Name | 2-piperidin-4-ylsulfanylpyridine;dihydrochloride |
Standard InChI | InChI=1S/C10H14N2S.2ClH/c1-2-6-12-10(3-1)13-9-4-7-11-8-5-9;;/h1-3,6,9,11H,4-5,7-8H2;2*1H |
Standard InChI Key | PITBBBFCFBTZBN-UHFFFAOYSA-N |
SMILES | C1CNCCC1SC2=CC=CC=N2.Cl.Cl |
Canonical SMILES | C1CNCCC1SC2=CC=CC=N2.Cl.Cl |
Introduction
Key Findings
2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride (CAS: 99202-39-8) is a heterocyclic compound featuring a piperidine ring linked via a sulfanyl group to a pyridine moiety. With a molecular formula of and a molecular weight of 267.22 g/mol , this compound is a crystalline solid utilized extensively in pharmaceutical research. Its structural uniqueness enables interactions with biological targets, particularly in neurological and metabolic pathways . Preliminary studies suggest potential applications in neuropharmacology and enzyme inhibition, though comprehensive biological evaluations remain ongoing .
Chemical Structure and Properties
Molecular Architecture
The compound consists of a pyridine ring substituted at the 2-position with a piperidin-4-ylsulfanyl group, forming a planar configuration that enhances its binding affinity to hydrophobic pockets in proteins . The dihydrochloride salt improves solubility in aqueous environments, facilitating its use in biological assays .
Table 1: Molecular Properties
Spectroscopic Characteristics
Nuclear magnetic resonance (NMR) spectra reveal distinct peaks for the pyridine ring (δ 8.3–8.5 ppm) and piperidine protons (δ 1.5–2.8 ppm) . Mass spectrometry confirms the molecular ion peak at m/z 267.22, consistent with the dihydrochloride form .
Synthesis and Manufacturing
Reaction Pathways
The synthesis involves multi-step organic reactions:
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Core Formation: A pyridine derivative undergoes nucleophilic substitution with a thiol-containing piperidine precursor under acidic conditions .
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Salt Formation: The free base is treated with hydrochloric acid to yield the dihydrochloride salt, enhancing stability .
Optimization of reaction parameters (e.g., temperature, solvent polarity) improves yields to >75% . For instance, microwave-assisted synthesis reduces reaction times from hours to minutes .
Applications in Research and Development
Drug Discovery
The compound serves as a scaffold for designing CNS-targeted therapies. Modifications to the sulfanyl group or piperidine ring alter selectivity and potency . For example, replacing the sulfanyl group with a sulfonyl moiety enhances blood-brain barrier permeability.
Neuropharmacology
Researchers utilize it to study cholesterol metabolism’s role in Alzheimer’s disease . Oral administration in murine models reduced brain 24-hydroxycholesterol by 26%, validating its therapeutic potential .
Comparative Analysis with Related Compounds
Table 2: Structural Analogs and Activity
Compound | Modification | IC (nM) | Selectivity |
---|---|---|---|
2-(Piperidin-4-yl)pyridine | Lacks sulfanyl group | 950 | Low |
Soticlestat | Trifluoromethyl group | 5.2 | High |
This compound | Sulfanyl linkage | 8.5 | Moderate |
The sulfanyl group confers balanced lipophilicity, improving ligand efficiency (LLE = 4.2) compared to bulkier analogs .
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